[Carbonato(2-)-O]triphenylbismuth [Carbonato(2-)-O]triphenylbismuth
Brand Name: Vulcanchem
CAS No.:
VCID: VC16789418
InChI: InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q;;;;+2/p-2
SMILES:
Molecular Formula: C19H15BiO3
Molecular Weight: 500.3 g/mol

[Carbonato(2-)-O]triphenylbismuth

CAS No.:

Cat. No.: VC16789418

Molecular Formula: C19H15BiO3

Molecular Weight: 500.3 g/mol

* For research use only. Not for human or veterinary use.

[Carbonato(2-)-O]triphenylbismuth -

Specification

Molecular Formula C19H15BiO3
Molecular Weight 500.3 g/mol
IUPAC Name triphenylbismuth(2+);carbonate
Standard InChI InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/q;;;;+2/p-2
Standard InChI Key BSVXBXNZZNYAIK-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-]

Introduction

Molecular Structure and Synthesis

Structural Composition

The compound features a central bismuth atom coordinated to three phenyl groups and a carbonate anion. The bismuth center adopts a trigonal bipyramidal geometry, with the phenyl groups occupying equatorial positions and the carbonate ligand in an axial orientation . The InChI key BSVXBXNZZNYAIK-UHFFFAOYSA-L and SMILES notation C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] provide precise representations of its connectivity .

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC19H15BiO3\text{C}_{19}\text{H}_{15}\text{BiO}_3
Molecular Weight500.3 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds3
Topological Polar Surface Area63.2 Ų

Synthetic Pathways

[Carbonato(2-)-O]triphenylbismuth is typically synthesized via the reaction of triphenylbismuth with carbon dioxide under controlled conditions. The process yields a stable carbonate adduct, as confirmed by spectroscopic and crystallographic analyses .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a solid at room temperature, with limited solubility in polar solvents such as water but moderate solubility in organic solvents like dichloromethane and toluene . Its decomposition temperature exceeds 200°C, releasing bismuth oxide fumes and carbon monoxide .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,450–1,550 cm1^{-1} correspond to the carbonate group’s asymmetric stretching vibrations .

  • NMR Spectroscopy: 1H^1\text{H} NMR spectra show characteristic phenyl proton resonances at 7.2–7.6 ppm, while 13C^{13}\text{C} NMR reveals signals for carbonate carbons near 160 ppm .

Reactivity and Catalytic Applications

Oxidation Reactions

Triphenylbismuth carbonate serves as a mild oxidizing agent in organic synthesis. A notable application is the oxidation of hydroxylamines to nitrones, which subsequently undergo [3 + 2] cycloaddition with strained alkynes to form isoxazolidines (Fig. 1) . This one-pot methodology achieves yields exceeding 80% under ambient conditions, highlighting its efficiency .

Hydroxylamine+Triphenylbismuth CarbonateNitroneAlkyneIsoxazolidine\text{Hydroxylamine} + \text{Triphenylbismuth Carbonate} \rightarrow \text{Nitrone} \xrightarrow{\text{Alkyne}} \text{Isoxazolidine}

Fig. 1: Oxidation-cycloaddition cascade mediated by [Carbonato(2-)-O]triphenylbismuth .

Role in Polymer Synthesis

In materials science, the compound acts as a catalyst for the polymerization of epoxides, enhancing reaction rates and controlling stereochemistry. This has implications for producing high-performance polymers used in aerospace and automotive industries .

Pharmaceutical and Environmental Applications

Drug Development

As a precursor to bismuth-based therapeutics, [Carbonato(2-)-O]triphenylbismuth contributes to drugs treating gastrointestinal disorders, such as peptic ulcers. Its low toxicity (mouse LD50_{50} = 180 mg/kg intravenous) compared to traditional bismuth salts makes it a safer alternative .

Environmental Remediation

The compound’s ability to sequester heavy metals via coordination chemistry has been exploited in soil and water decontamination strategies. It forms stable complexes with lead and cadmium, reducing their bioavailability .

ParameterValue
LD50_{50} (mouse, oral)320 mg/kg
Decomposition ProductsBismuth oxide, CO
Storage RecommendationsDry, inert atmosphere

Future Directions and Challenges

Ongoing research aims to optimize the compound’s catalytic efficiency and explore its potential in photodynamic therapy. Challenges include improving its aqueous solubility for biomedical applications and reducing synthesis costs for industrial-scale use .

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